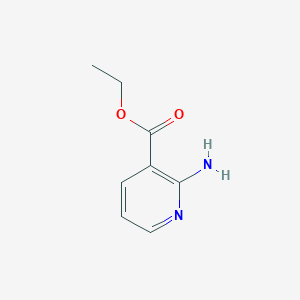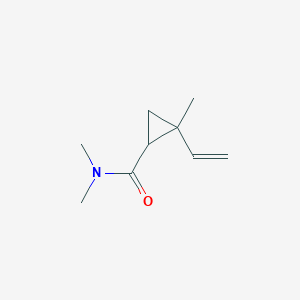
2-(Tributylstannyl)-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(Tributylstannyl)-2-propen-1-amine derivatives involves several methodologies, including the use of ethyl propynoate as a precursor. This compound is converted into 2-tributylstannyl-1-alkenes through reactions with complex organocopper species, although some limitations exist for certain derivatives. Additionally, palladium-catalyzed reactions have been utilized for synthesizing N-substituted derivatives, demonstrating the compound's versatility as a building block in organic synthesis (Bellina et al., 1994).
Molecular Structure Analysis
The molecular structure of 2-(Tributylstannyl)-2-propen-1-amine and its derivatives can be complex and varies depending on the specific reactions and conditions under which they are synthesized. Studies involving crystallography and molecular modeling could provide insights into the configurations, bonding patterns, and electronic structures of these compounds, although specific studies on the molecular structure of this compound were not directly identified in the current literature search.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including enantio- and diastereoselective additions to aldehydes, demonstrating its utility in synthesizing complex molecules with high precision (Keck et al., 2005). Moreover, its involvement in cycloaddition reactions and its ability to act as a precursor for trifluoromethylated heterocyclic compounds highlight its chemical versatility and applicability in diverse synthetic strategies (Hanamoto et al., 2004).
科学的研究の応用
Hydrofluoric Acid Extraction and Amine Functionality
- Hydrofluoric Acid (HF) Extraction by Amines : The extraction of HF by amines, including tributyl phosphate, illustrates the critical role of amine functionalities in separation processes. The review emphasizes the unique properties of amine-HF-H2O systems, such as distribution curves, water extraction, and selectivity. These properties are crucial for understanding the interactions and potential applications of amines in industrial processes (Eyal, 1989).
Amine-functionalized Materials
- Amine-functionalized Metal–organic Frameworks (MOFs) : Amine functionalities in MOFs have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino groups. The review covers various synthesis methods for amine-functionalized MOFs, highlighting their applications in gas separation and catalysis (Lin, Kong, & Chen, 2016).
Environmental and Catalytic Applications
- Degradation of Nitrogen-containing Compounds : A review on the degradation of nitrogen-containing compounds, such as amines, using advanced oxidation processes (AOPs) underscores the environmental significance of understanding amine reactivity. It points out the challenges in treating toxic amines in water and suggests AOPs as effective methods for their mineralization (Bhat & Gogate, 2021).
Biogenic Amine Detection and Management
- Detection of Biogenic Amine-producing Bacteria : The importance of detecting bacteria that produce biogenic amines in food highlights the relevance of amine analysis in food safety. Molecular methods for rapid detection offer insights into managing biogenic amine risks in food products (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-tributylstannylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRLTVTQDIGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434338 |
Source


|
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)-2-propen-1-amine | |
CAS RN |
155258-22-3 |
Source


|
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)






![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)

